molecular formula C9H15NO4 B12988087 2-[4-(Carboxymethyl)-4-piperidyl]acetic acid

2-[4-(Carboxymethyl)-4-piperidyl]acetic acid

Cat. No.: B12988087
M. Wt: 201.22 g/mol
InChI Key: HCCIDHURWIBQRQ-UHFFFAOYSA-N
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Description

2,2’-(Piperidine-4,4-diyl)diacetic acid is a chemical compound that features a piperidine ring substituted at the 4-position with two acetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(piperidine-4,4-diyl)diacetic acid typically involves the reaction of piperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 2,2’-(piperidine-4,4-diyl)diacetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Piperidine-4,4-diyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or dicarboxylic acids, while reduction can produce diols.

Scientific Research Applications

2,2’-(Piperidine-4,4-diyl)diacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(piperidine-4,4-diyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate various biological processes.

Comparison with Similar Compounds

Uniqueness: 2,2’-(Piperidine-4,4-diyl)diacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual acetic acid groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(carboxymethyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-7(12)5-9(6-8(13)14)1-3-10-4-2-9/h10H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCIDHURWIBQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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